molecular formula C16H15NO2 B11861425 2-(4-(Indolin-5-yl)phenyl)acetic acid

2-(4-(Indolin-5-yl)phenyl)acetic acid

Cat. No.: B11861425
M. Wt: 253.29 g/mol
InChI Key: SYMPIFVBWMJLEH-UHFFFAOYSA-N
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Description

2-(4-(Indolin-5-yl)phenyl)acetic acid is an organic compound that features an indole moiety fused to a phenylacetic acid structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Indolin-5-yl)phenyl)acetic acid typically involves the formation of the indole ring followed by its functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further functionalized to introduce the phenylacetic acid moiety.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, modern techniques such as flow chemistry and continuous processing are employed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Indolin-5-yl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, indoline derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(Indolin-5-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Indolin-5-yl)phenyl)acetic acid is unique due to its specific structural arrangement, which combines the indole ring with a phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-[4-(2,3-dihydro-1H-indol-5-yl)phenyl]acetic acid

InChI

InChI=1S/C16H15NO2/c18-16(19)9-11-1-3-12(4-2-11)13-5-6-15-14(10-13)7-8-17-15/h1-6,10,17H,7-9H2,(H,18,19)

InChI Key

SYMPIFVBWMJLEH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

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